molecular formula C14H30O4S B13752452 Dodecyl ethyl sulfate CAS No. 50514-02-8

Dodecyl ethyl sulfate

Cat. No.: B13752452
CAS No.: 50514-02-8
M. Wt: 294.45 g/mol
InChI Key: CYBGCKSWASPHPQ-UHFFFAOYSA-N
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Description

Dodecyl ethyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its ability to reduce surface tension, making it an effective detergent and emulsifier. This compound is part of the broader class of alkyl sulfates, which are commonly used in cleaning products, personal care items, and as laboratory reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl ethyl sulfate can be synthesized through the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with an appropriate base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where dodecyl alcohol is reacted with sulfur trioxide in a falling film reactor. The resulting intermediate is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with high efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Dodecyl ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted alkyl sulfates depending on the nucleophile used.

Scientific Research Applications

Dodecyl ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

    Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning products, personal care items, and as an additive in various industrial processes.

Mechanism of Action

The primary mechanism of action of dodecyl ethyl sulfate is its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic dodecyl chain with lipid bilayers, leading to membrane destabilization and increased permeability. The sulfate group provides the hydrophilic property, allowing the compound to interact with water and other polar substances.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another widely used anionic surfactant with similar properties but different counterions.

    Sodium laureth sulfate: Similar in structure but contains ethoxylate groups, making it more soluble in water.

    Ammonium lauryl sulfate: Similar surfactant with ammonium as the counterion.

Uniqueness

Dodecyl ethyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action without excessive foaming. Its specific molecular structure allows for targeted interactions in both industrial and research settings.

Properties

IUPAC Name

dodecyl ethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4S/c1-3-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17-4-2/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBGCKSWASPHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964744
Record name Dodecyl ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50514-02-8
Record name Sulfuric acid, dodecyl ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050514028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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